4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
Description
4,7-Dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a benzothiazole derivative featuring a dimethyl-substituted aromatic ring and a 3-morpholinopropyl amine side chain. Benzothiazoles are heterocyclic compounds known for their diverse pharmacological and industrial applications, including antimicrobial, anticancer, and corrosion inhibition properties. The morpholinopropyl group contributes to solubility in polar solvents due to the morpholine oxygen’s hydrogen-bonding capacity.
Properties
IUPAC Name |
4,7-dimethyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-12-4-5-13(2)15-14(12)18-16(21-15)17-6-3-7-19-8-10-20-11-9-19/h4-5H,3,6-11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISTVMLVVCIZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Introduction of dimethyl groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the morpholinopropyl group: The final step involves the reaction of the intermediate benzo[d]thiazole compound with 3-chloropropylmorpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for 4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzo[d]thiazole derivatives.
Substitution: Alkylated or acylated benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of inflammatory diseases and infections.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) and other proteins involved in inflammatory pathways.
Pathways Involved: It may inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents on the benzothiazole core or the amine side chain, influencing physical and chemical properties:
Key Observations:
- Methoxy vs. Methyl Groups : The dimethoxy analog (MW 339.43) is heavier and more polar than the dimethyl target compound, which may reduce membrane permeability but improve aqueous solubility.
Commercial Availability and Purity
- The dimethoxy-morpholinopropyl analog is available commercially at 95% purity, while chloro and pyridinylmethyl variants are listed as discontinued or inquire-only. This suggests the dimethyl compound may require custom synthesis.
Biological Activity
4,7-Dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a synthetic compound belonging to the benzo[d]thiazole family, characterized by a unique chemical structure that includes a benzo[d]thiazole core with dimethyl substitutions and a morpholinopropyl group. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications.
Chemical Structure
- IUPAC Name: 4,7-dimethyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
- Molecular Formula: C16H23N3OS
- CAS Number: 1286698-89-2
The biological activity of 4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways:
- Enzymatic Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which are crucial in inflammatory processes. By inhibiting COX activity, the compound could reduce the production of pro-inflammatory mediators like prostaglandins and cytokines.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially by disrupting microbial growth through enzyme inhibition.
- Cancer Research : There is emerging evidence that compounds within the benzo[d]thiazole family can exhibit anticancer properties by targeting specific pathways involved in cell proliferation and apoptosis.
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Antimicrobial | Disruption of microbial enzymes | |
| Anticancer | Inhibition of cell proliferation |
Case Studies and Research Findings
Recent studies have explored the biological activities of 4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine and related compounds:
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent in therapeutic settings.
- Anticancer Activity : Research involving pancreatic cancer cells indicated that derivatives of benzo[d]thiazole, including this compound, showed promise as telomere-targeting agents that can inhibit tumor growth effectively.
- Molecular Docking Studies : Computational modeling has been employed to predict the binding affinity of this compound to various biological targets, supporting its potential as a lead compound for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
